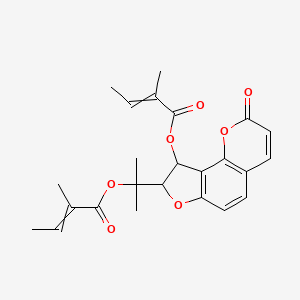
Archangelicin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Archangelicin is a complex organic compound with a unique structure that combines elements of furochromene and methylbutenoate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Archangelicin typically involves multiple steps, starting with the preparation of the furochromene core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The final step involves the esterification of the furochromene derivative with 2-methylbut-2-enoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Archangelicin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
Anticancer Potential
Archangelicin exhibits notable anticancer properties, primarily attributed to its ability to induce apoptosis and inhibit tumor growth. Research indicates that compounds from the Angelica genus, including this compound, can target cellular pathways involved in cancer progression.
Case Study: Antitumor Activity
A review of multiple studies highlighted the potential of Angelica archangelica as an anticancer agent. Active compounds such as this compound have been shown to generate reactive oxygen species, leading to apoptosis in cancer cells. The mechanisms include:
- Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Triggering intrinsic apoptotic pathways.
- Reactive Oxygen Species Generation : Leading to oxidative stress in cancer cells .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties against various pathogens, making it a candidate for developing natural preservatives and therapeutic agents.
Case Study: Antibacterial Properties
Research has shown that extracts containing this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study focused on the extraction methods of Angelica archangelica revealed that supercritical CO₂ extraction yielded potent antibacterial compounds, including this compound .
Phototoxicity and Genotoxicity
While this compound has beneficial applications, it is essential to consider its phototoxic effects, particularly when exposed to ultraviolet light. Studies have indicated that:
- This compound can bind to DNA upon photoactivation, potentially leading to mutagenic effects.
- Its genotoxicity is weaker compared to other methoxypsoralens but still warrants caution in therapeutic applications .
Agricultural Applications
This compound's role extends beyond human health; it has potential applications in agriculture as a natural pesticide or growth enhancer.
Case Study: Biopesticide Potential
Research into the essential oils derived from Angelica archangelica suggests that they can repel pests effectively, providing a sustainable alternative to synthetic pesticides. The antimicrobial properties of this compound contribute to this effect by inhibiting the growth of harmful microorganisms in soil and on plants .
Pharmacological Insights
The pharmacological profile of this compound highlights its potential as a therapeutic agent for various conditions beyond cancer.
Applications Include:
- Anti-inflammatory Effects : this compound has been linked with reducing inflammation, which can be beneficial for conditions like rheumatoid arthritis.
- Cognitive Enhancement : Some studies suggest potential benefits in improving memory and cognitive functions .
Data Summary Table
作用机制
The mechanism of action of Archangelicin involves its interaction with specific molecular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: This compound shares some structural similarities and is used in various chemical syntheses.
Intermetallic Compounds: While not structurally similar, intermetallic compounds share some functional properties with Archangelicin.
Uniqueness
What sets this compound apart is its unique combination of furochromene and methylbutenoate moieties. This structural feature provides it with distinct chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C24H26O7 |
|---|---|
分子量 |
426.5 g/mol |
IUPAC 名称 |
[8-[2-(2-methylbut-2-enoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 2-methylbut-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-7-13(3)22(26)30-20-18-16(11-9-15-10-12-17(25)29-19(15)18)28-21(20)24(5,6)31-23(27)14(4)8-2/h7-12,20-21H,1-6H3 |
InChI 键 |
RVGGCRQPGKFZDS-UHFFFAOYSA-N |
SMILES |
CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C(=CC)C |
规范 SMILES |
CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C(=CC)C |
同义词 |
archangelicin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















